molecular formula C16H16N2O B7538274 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone

3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone

Cat. No. B7538274
M. Wt: 252.31 g/mol
InChI Key: YEZCLLHGTZIAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone, also known as DIPM, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. DIPM belongs to the class of isoquinolines and is structurally similar to the naturally occurring alkaloid, berberine. In

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has also been found to increase the expression of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone in lab experiments is its potent anticancer activity against various cancer cell lines. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone. One area of interest is the development of novel analogs of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone that can exhibit improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone and its potential applications in other fields such as immunology and infectious diseases.

Synthesis Methods

3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone can be synthesized through a multistep process involving the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-chloro-6-methylpyridine followed by reduction with sodium borohydride. The final product is obtained through a condensation reaction between the resulting amine and 2,2,2-trifluoroacetophenone in the presence of acetic acid.

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In neurology, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been found to have neuroprotective effects against oxidative stress-induced damage and can improve cognitive function. In cardiovascular diseases, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to have vasodilatory effects and can reduce blood pressure.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-5-4-8-15(17-12)16(19)18-10-9-13-6-2-3-7-14(13)11-18/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZCLLHGTZIAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone

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